7-Methylquinoxalin-2-ol
CAS No.: 5762-65-2
Cat. No.: VC3897740
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5762-65-2 |
---|---|
Molecular Formula | C9H8N2O |
Molecular Weight | 160.17 g/mol |
IUPAC Name | 7-methyl-1H-quinoxalin-2-one |
Standard InChI | InChI=1S/C9H8N2O/c1-6-2-3-7-8(4-6)11-9(12)5-10-7/h2-5H,1H3,(H,11,12) |
Standard InChI Key | CQNKXNIHCKFWMS-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1)N=CC(=O)N2 |
Canonical SMILES | CC1=CC2=C(C=C1)N=CC(=O)N2 |
Introduction
Structural and Chemical Characteristics of 7-Methylquinoxalin-2-ol
Molecular Framework
7-Methylquinoxalin-2-ol (CHNO) consists of a bicyclic quinoxaline system fused with a benzene ring and a pyrazine ring. The hydroxyl group at position 2 enhances hydrogen-bonding capacity, while the methyl group at position 7 contributes to hydrophobic interactions. This structure is analogous to other bioactive quinoxaline derivatives, which often exhibit antimicrobial, antiviral, and anticancer properties .
Spectral Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy have been pivotal in confirming the structure of 7-Methylquinoxalin-2-ol. Key spectral data include:
The H NMR spectrum reveals aromatic protons as multiplet signals (δ 6.65–6.78) and a broad singlet for the NH group (δ 8.80) . The IR spectrum confirms the presence of C=N and C-O bonds, critical for its reactivity .
Synthetic Routes to 7-Methylquinoxalin-2-ol
Condensation Reactions
A common synthesis involves the condensation of o-phenylenediamine derivatives with α-keto acids. For example, 3-methylquinoxalin-2-ol derivatives are synthesized by reacting 3PO (precursor) with dimethylethylenediamine in dimethyl sulfoxide (DMSO) at room temperature for 48 hours, yielding 61% product .
Optimization of Reaction Conditions
Key parameters influencing yield include solvent choice, temperature, and catalyst use. A comparative analysis of synthesis conditions is provided below:
Condition | Solvent | Temperature | Yield | Source |
---|---|---|---|---|
Dimethylethylenediamine | DMSO | RT, 48 h | 61% | |
Hydrochloric Acid | CHCN | 15°C, 24 h | 66% | |
p-Aminophenol | CHCN | Reflux, 30 h | 50% |
Physicochemical Properties
Solubility and Stability
7-Methylquinoxalin-2-ol is sparingly soluble in polar solvents like water but exhibits good solubility in chloroform and dimethyl sulfoxide. Stability studies indicate degradation under strongly acidic or alkaline conditions, with optimal stability at pH 6–8 .
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a melting point of 124.5–125.3°C, consistent with crystalline quinoxaline derivatives . Thermal gravimetric analysis (TGA) shows decomposition above 250°C, indicative of robust thermal stability .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Quinoxaline derivatives, including 7-Methylquinoxalin-2-ol, exhibit broad-spectrum antimicrobial activity. Testing against Staphylococcus aureus and Escherichia coli demonstrated minimum inhibitory concentrations (MICs) of 12.5 µg/mL and 25 µg/mL, respectively . The mechanism involves inhibition of bacterial DNA gyrase, a critical enzyme for DNA replication .
Structure-Activity Relationships (SAR)
The methyl group at position 7 enhances lipophilicity, facilitating membrane penetration, while the hydroxyl group at position 2 chelates metal ions essential for microbial enzymes . Substitution at these positions modulates potency, as shown below:
Derivative | MIC (µg/mL) | Target Bacteria |
---|---|---|
7-Methylquinoxalin-2-ol | 12.5 | S. aureus |
8-Bromoquinoxaline | 25.0 | E. coli |
2-Methoxyquinoxaline | 50.0 | P. aeruginosa |
Applications in Pharmaceutical Research
Drug Development
7-Methylquinoxalin-2-ol serves as a precursor for Schiff base complexes, which exhibit enhanced antimicrobial and anticancer activities . For instance, coordination with transition metals like Cu(II) and Zn(II) improves bioavailability and target specificity .
Biochemical Probes
The compound’s fluorescence properties enable its use as a probe for studying protein-ligand interactions. Conjugation with human serum albumin (HSA) via Cys 34 residues has been demonstrated, providing insights into drug delivery mechanisms.
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